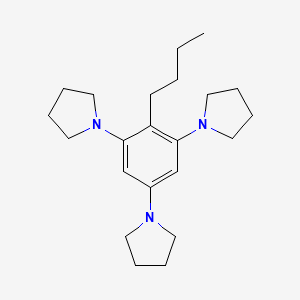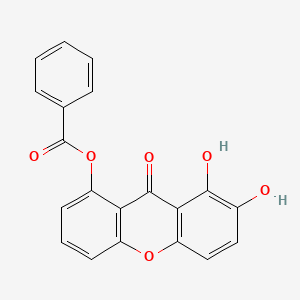![molecular formula C18H51BSi6 B14514852 1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane) CAS No. 62497-90-9](/img/structure/B14514852.png)
1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) is a complex organosilicon compound featuring a boron atom bonded to three methylene groups, each of which is further bonded to a pentamethyldisilane moiety
準備方法
The synthesis of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) typically involves the reaction of boron-containing precursors with silane derivatives under controlled conditions. One common method includes the use of boron trichloride and pentamethyldisilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The methylene groups can undergo substitution reactions with halogens or other electrophiles, forming new carbon-halogen or carbon-electrophile bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various boron-silicon and silicon-carbon compounds.
科学的研究の応用
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
作用機序
The mechanism by which 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The boron atom can form stable complexes with electron-rich species, while the silicon atoms can participate in the formation of strong Si-O and Si-C bonds. These interactions are facilitated by the compound’s unique three-dimensional structure, which allows it to engage in multiple simultaneous interactions with target molecules.
類似化合物との比較
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) can be compared with other similar compounds, such as:
1,1’,1’'-[Boranetriyltris(methylene)]tris(trimethylsilane): This compound has a similar structure but with trimethylsilane groups instead of pentamethyldisilane, resulting in different reactivity and applications.
1,1’,1’'-[Boranetriyltris(methylene)]tris(dimethylsilane): Another similar compound with dimethylsilane groups, which also exhibits unique properties and uses in various fields.
The uniqueness of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) lies in its combination of boron and pentamethyldisilane groups, which confer distinct chemical and physical properties that are not observed in other related compounds
特性
CAS番号 |
62497-90-9 |
|---|---|
分子式 |
C18H51BSi6 |
分子量 |
446.9 g/mol |
IUPAC名 |
bis[[dimethyl(trimethylsilyl)silyl]methyl]boranylmethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C18H51BSi6/c1-20(2,3)23(10,11)16-19(17-24(12,13)21(4,5)6)18-25(14,15)22(7,8)9/h16-18H2,1-15H3 |
InChIキー |
FXOZLACBTKEQBM-UHFFFAOYSA-N |
正規SMILES |
B(C[Si](C)(C)[Si](C)(C)C)(C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
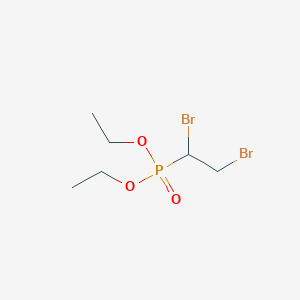

![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
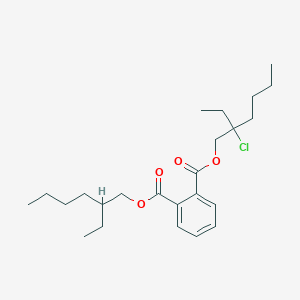
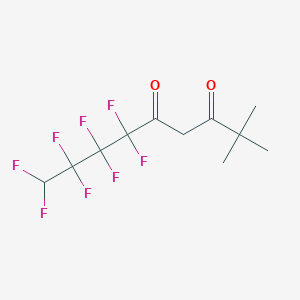
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
